

### what is the chemical structure of Cantrixil (TRX-E-002-1)

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Cantrixil (TRX-E-002-1)

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cantrixil (TRX-E-002-1) is a novel, third-generation benzopyran molecule currently under investigation as a potent anti-cancer agent.[1][2][3] It is the biologically active enantiomer of a "super-benzopyran" and is classified as a flavonoid, specifically an isoflavone derivative.[1][4] Cantrixil has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell types, including chemo-resistant ovarian cancer stem cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to Cantrixil.

### **Chemical Structure and Properties**

**Cantrixil** is a complex heterocyclic molecule with the systematic IUPAC name 4-(parahydroxyphenyl)-7,4'-dihydroxy-3',5'-dimethoxy-8-methylisoflavan. Its chemical properties are summarized in the table below.



| Property          | Value                  | Reference |
|-------------------|------------------------|-----------|
| Molecular Formula | C24H24O6               |           |
| Molecular Weight  | 408.45 g/mol           | -         |
| CAS Number        | 2135511-22-5           | -         |
| Chemical Class    | Benzopyran, Isoflavone | -         |

#### Chemical Structure of Cantrixil (TRX-E-002-1):



Image Source: PubChem CID 139034969

### **Mechanism of Action**

**Cantrixil** exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by disrupting microtubule dynamics and activating apoptotic signaling pathways.

### **Inhibition of Tubulin Polymerization**

A key mechanism of **Cantrixil** is its ability to inhibit tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest, particularly in the G2/M phase, and ultimately induces apoptosis in cancer cells.



#### **Modulation of Signaling Pathways**

**Cantrixil** has been shown to modulate critical intracellular signaling pathways involved in cell survival and death. Specifically, it down-regulates the pro-survival MAPK/ERK pathway while activating the pro-apoptotic JNK pathway. This dual action shifts the cellular balance towards apoptosis.

#### **Induction of Caspase-Mediated Apoptosis**

The activation of the JNK pathway by **Cantrixil** leads to the phosphorylation of the transcription factor c-Jun. Phosphorylated c-Jun, in turn, triggers a cascade of events culminating in caspase-mediated apoptosis, a programmed cell death pathway essential for eliminating cancerous cells.

# **Experimental Data**In Vitro Cytotoxicity

**Cantrixil** has demonstrated potent cytotoxic activity against a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC<sub>50</sub>) values for various cancer cell lines are presented below.

| Cell Line                        | Cancer Type | IC <sub>50</sub> (μΜ)                            |
|----------------------------------|-------------|--------------------------------------------------|
| Ovarian Cancer Stem Cells (OCSC) | Ovarian     | Potent (specific values not detailed in sources) |
| Prostate Cancer Cells            | Prostate    | ≤0.1                                             |
| Lung Cancer Cells                | Lung        | ≤0.1                                             |
| Pancreatic Cancer Cells          | Pancreatic  | Variable                                         |
| Colorectal Cancer Cells          | Colorectal  | Variable                                         |
| Glioblastoma Cells               | Brain       | Variable                                         |

Data sourced from a study on the pharmacology and toxicology of **Cantrixil**.

#### **Preclinical Pharmacokinetics**



Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of **Cantrixil**. The following tables summarize key pharmacokinetic parameters in rats and dogs following intraperitoneal administration.

Pharmacokinetic Parameters of TRX-E-002-1 in Rats (100 mg/kg IP)

| Parameter                | Female        | Male               |  |
|--------------------------|---------------|--------------------|--|
| C <sub>max</sub> (ng/mL) | Not Specified | Higher than female |  |
| T <sub>max</sub> (h)     | 0.25          | 1                  |  |
| AUC₀-∞ (ng·h/mL)         | 29,537        | 44,702             |  |

Data from a preclinical study on Cantrixil.

Pharmacokinetic Parameters of TRX-E-002-1 in Dogs (IP Administration)

| Dose (mg/kg) | C <sub>max</sub> (ng/mL) | T <sub>max</sub> (h) | AUC₀–∞<br>(ng·h/mL) | Plasma Half-<br>life (h) |
|--------------|--------------------------|----------------------|---------------------|--------------------------|
| 10           | 626                      | 0.5 - 2              | 4,395               | 2.0 - 2.7                |
| 30           | 1,935                    | 0.5 - 2              | 11,300              | 2.0 - 2.7                |
| 100          | 6,795                    | 0.5 - 2              | 58,550              | 2.0 - 2.7                |

Data from a preclinical study on Cantrixil.

#### **Clinical Trial Data (Phase I)**

A Phase I clinical trial (NCT02903771) was conducted to evaluate the safety, tolerability, and preliminary efficacy of intraperitoneally administered **Cantrixil** in patients with recurrent ovarian, fallopian tube, or primary peritoneal cancer.



| Parameter                                                  | Result  |
|------------------------------------------------------------|---------|
| Maximum Tolerated Dose (MTD)                               | 5 mg/kg |
| Stable Disease Rate (Monotherapy)                          | 56%     |
| Objective Response Rate (in combination with chemotherapy) | 19%     |
| Disease Control Rate (in combination with chemotherapy)    | 56%     |

Data from the Phase I clinical trial of Cantrixil.

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

#### **Tubulin Polymerization Assay**

- Principle: This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering or fluorescence.
- General Protocol:
  - Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.
  - Cantrixil or a control vehicle is added to the reaction mixture.
  - The change in absorbance or fluorescence over time is measured using a spectrophotometer or fluorometer.
  - Inhibition of polymerization is determined by comparing the polymerization kinetics in the presence of Cantrixil to the control.



## Western Blotting for c-Jun Phosphorylation and Caspase Activation

- Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is
  used to measure the levels of phosphorylated c-Jun and cleaved (active) caspases.
- General Protocol:
  - Cancer cells are treated with Cantrixil or a control vehicle for a specified time.
  - Cells are lysed to extract total protein.
  - Protein concentration is determined using a standard assay (e.g., BCA assay).
  - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
  - The membrane is blocked and then incubated with primary antibodies specific for phospho-c-Jun, total c-Jun, cleaved caspases, and a loading control (e.g., β-actin or GAPDH).
  - The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
  - The protein bands are visualized using a chemiluminescent substrate and an imaging system.

## In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo Assay)

- Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity indicates cytotoxicity.
- General Protocol:
  - Cancer cells are seeded in 96-well plates and allowed to attach overnight.
  - Cells are treated with a range of concentrations of Cantrixil or a control vehicle.



- After a specified incubation period (e.g., 72 hours), a reagent (e.g., MTT or CellTiter-Glo) is added to each well.
- The absorbance or luminescence is measured using a microplate reader.
- The IC<sub>50</sub> value is calculated from the dose-response curve.

## Visualizations Proposed Signaling Pathway of Cantrixil

The following diagram illustrates the proposed signaling pathway through which **Cantrixil** induces apoptosis in cancer cells.



Click to download full resolution via product page

Caption: Proposed signaling pathway of **Cantrixil** leading to apoptosis.

### **Experimental Workflow for In Vitro Analysis**

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of **Cantrixil**.





Click to download full resolution via product page

Caption: General workflow for in vitro evaluation of Cantrixil.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacology and toxicology of the novel investigational agent Cantrixil (TRX-E-002-1) -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of Cantrixil in Patients With Ovarian Cancer, Fallopian Tube Cancer or Primary Peritoneal Cancer. [clin.larvol.com]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal Cantrixil (TRX-E-0021) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or
  Primary Peritoneal Cancer: Phase I Study Results PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the chemical structure of Cantrixil (TRX-E-002-1)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10854291#what-is-the-chemical-structure-of-cantrixil-trx-e-002-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com